(5-Chloro-1-pentynyl)trimethylsilane
Overview
Description
(5-Chloro-1-pentynyl)trimethylsilane is an organosilicon compound with the molecular formula C8H15ClSi. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a chloro group and a trimethylsilyl group attached to a pentynyl chain, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of the compound (5-Chloro-1-pentynyl)trimethylsilane, also known as 1-Chloro-5-(trimethylsilyl)-4-pentyne, is the initiation of the polymerization of styrene . This compound plays a crucial role in the synthesis of 5-trimethylsilyl-4-pentynyllithium (TMSPLi), which acts as an initiator in the polymerization process .
Mode of Action
This compound interacts with its targets by undergoing a series of chemical reactions to form 5-trimethylsilyl-4-pentynyllithium (TMSPLi) . This newly formed compound then initiates the polymerization of styrene, leading to the formation of polystyrene .
Biochemical Pathways
The action of this compound affects the polymerization pathway of styrene . The downstream effects include the formation of polystyrene, a common plastic material used in a variety of applications, from packaging to insulation .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of polystyrene . This is a significant outcome as polystyrene is a widely used plastic material with numerous industrial applications .
Biochemical Analysis
Biochemical Properties
(5-Chloro-1-pentynyl)trimethylsilane plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with electrophiles, such as carbonyl compounds, to form new chemical bonds . This interaction is crucial in the synthesis of complex organic molecules. The compound can be used to synthesize 5-trimethylsilyl-4-pentynyllithium, which acts as an initiator in the polymerization of styrene . These reactions are essential in the production of polymers and other materials.
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions with electrophiles . These reactions result in the formation of new chemical bonds, which are essential in the synthesis of complex molecules. The compound’s ability to participate in these reactions makes it a valuable tool in organic synthesis and biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include nucleophilic addition reactions with electrophiles These reactions are essential in the synthesis of complex organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Chloro-1-pentynyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 5-chloro-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-1-pentynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Reduction Reactions: The triple bond in the pentynyl chain can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium alkoxides or lithium amides in solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Often use palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Reduction Reactions: Employ hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products:
Substitution Reactions: Yield various substituted pentynyltrimethylsilanes.
Coupling Reactions: Produce coupled products with extended carbon chains.
Reduction Reactions: Result in the formation of alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
(5-Chloro-1-pentynyl)trimethylsilane has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
- (5-Iodo-1-pentynyl)trimethylsilane
- (5-Bromo-1-pentynyl)trimethylsilane
- (5-Fluoro-1-pentynyl)trimethylsilane
Comparison: (5-Chloro-1-pentynyl)trimethylsilane is unique due to its chloro group, which offers a balance between reactivity and stability. Compared to its iodo and bromo counterparts, it is less reactive but more stable, making it suitable for reactions requiring controlled conditions. The fluoro derivative, while more stable, is less reactive, limiting its use in certain applications.
Properties
IUPAC Name |
5-chloropent-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClSi/c1-10(2,3)8-6-4-5-7-9/h4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHIBLXQNNITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374083 | |
Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77113-48-5 | |
Record name | (5-Chloro-1-pentynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-5-(trimethylsilyl)-4-pentyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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